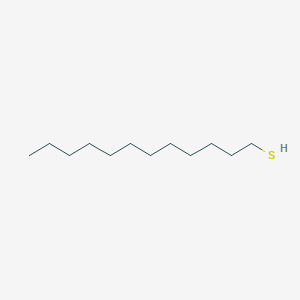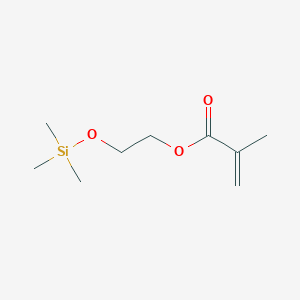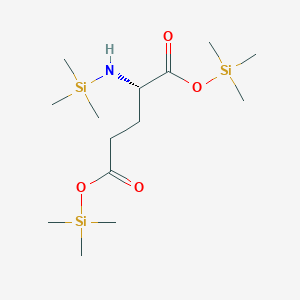
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is a chemical compound that is widely used in scientific research. It is a derivative of glutamic acid, an amino acid that is found in many proteins. This compound is used in a variety of applications, including as a reagent in organic synthesis, as a building block for peptide synthesis, and as a tool for studying biochemical and physiological processes.
作用机制
The mechanism of action of L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is not well understood. However, it is believed to act as a prodrug for glutamic acid, which is an important neurotransmitter in the central nervous system. This compound may also have other biological activities, such as the ability to modulate protein synthesis.
生化和生理效应
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester has been shown to have a variety of biochemical and physiological effects. It has been found to enhance the release of glutamate in the brain, which may be involved in the regulation of neurotransmission. It may also have an effect on protein synthesis, although the exact mechanism of action is not well understood.
实验室实验的优点和局限性
One advantage of using L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester in lab experiments is its ability to act as a prodrug for glutamic acid. This allows researchers to study the effects of glutamate without directly administering the neurotransmitter. One limitation of this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester. One area of interest is its potential role in the regulation of protein synthesis. This compound may also have applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the biological activities of this compound and its potential therapeutic uses.
合成方法
The synthesis of L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is typically achieved through the reaction of glutamic acid with trimethylsilyl chloride and trimethylsilyl trifluoromethanesulfonate. This reaction results in the formation of the bis(trimethylsilyl) ester of glutamic acid, which can be purified through various methods, such as chromatography.
科学研究应用
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is commonly used in scientific research as a reagent for organic synthesis and as a building block for peptide synthesis. It is also used as a tool for studying biochemical and physiological processes, such as the role of glutamate in neurotransmission and the regulation of protein synthesis.
属性
CAS 编号 |
15985-07-6 |
|---|---|
产品名称 |
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester |
分子式 |
C14H33NO4Si3 |
分子量 |
363.67 g/mol |
IUPAC 名称 |
bis(trimethylsilyl) (2S)-2-(trimethylsilylamino)pentanedioate |
InChI |
InChI=1S/C14H33NO4Si3/c1-20(2,3)15-12(14(17)19-22(7,8)9)10-11-13(16)18-21(4,5)6/h12,15H,10-11H2,1-9H3/t12-/m0/s1 |
InChI 键 |
STTWTJDZFSSNFS-LBPRGKRZSA-N |
手性 SMILES |
C[Si](C)(C)N[C@@H](CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)NC(CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)NC(CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
同义词 |
N-(Trimethylsilyl)-L-glutamic acid bis(trimethylsilyl) ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



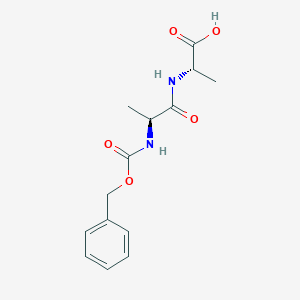
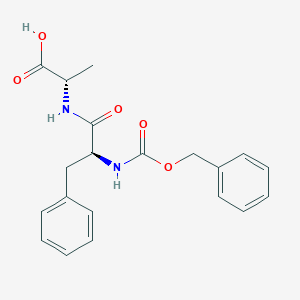
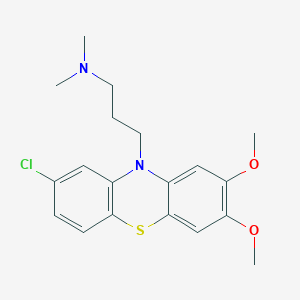

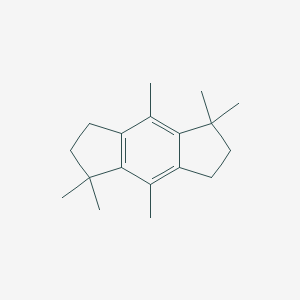
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
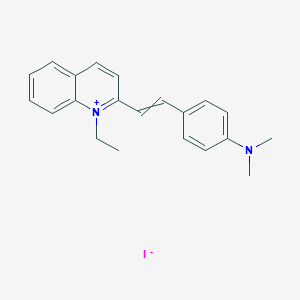

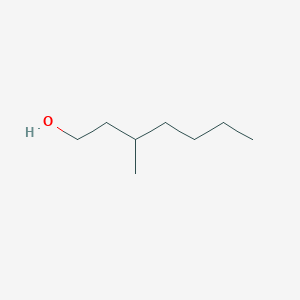
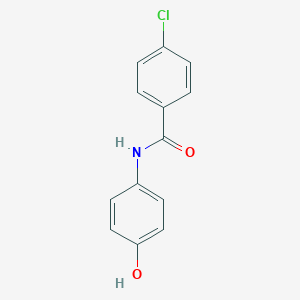
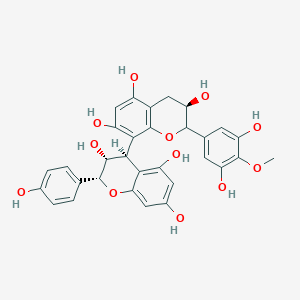
![Benzo[pqr]picene](/img/structure/B93510.png)
